PD123319

Vue d'ensemble

Description

Applications De Recherche Scientifique

PD123319 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Cardiovascular Research: This compound is used to study the role of angiotensin II type 2 receptors in cardiovascular diseases, including hypertension and heart failure

Inflammatory Diseases: The compound has been shown to inhibit oxidative stress and inflammation, making it a valuable tool in the study of inflammatory diseases such as colitis.

Pharmacology: The compound serves as a reference antagonist in pharmacological studies to elucidate the mechanisms of action of angiotensin II type 2 receptor ligands

Mécanisme D'action

Target of Action

PD123319 is a potent, selective, non-peptide antagonist of the angiotensin II type 2 (AT2) receptor . The AT2 receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound interacts with the AT2 receptor, blocking its activation by angiotensin II . This interaction inhibits the signaling pathways activated by the AT2 receptor, leading to a reduction in angiotensin II-induced oxidative stress .

Biochemical Pathways

The AT2 receptor is involved in various biochemical pathways. When this compound blocks the AT2 receptor, it disrupts the normal functioning of these pathways. Specifically, it reduces angiotensin II-induced oxidative stress, which is a key factor in the development of various diseases .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be elucidated.

Result of Action

The primary result of this compound’s action is the reduction of angiotensin II-induced oxidative stress . This can have various downstream effects, depending on the specific context. For example, in a rat model of colitis, this compound was found to reduce inflammation and improve colonic contractility . In a rat model of prostate cancer-induced bone pain, this compound produced dose-dependent analgesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of disease models, the presence of inflammation or other pathological conditions can affect the compound’s efficacy . .

Analyse Biochimique

Biochemical Properties

PD123319 is known to interact with the angiotensin II type 2 receptor (AT2R), acting as a potent and selective antagonist . It has IC50 values of 34 and 210 nM for rat adrenal and brain tissue respectively . This interaction with AT2R can influence various biochemical reactions, including the reduction of angiotensin II-induced oxidative stress .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit oxidative stress and inflammation in a rat model of colitis, ameliorating colonic contractility . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AT2R, thereby inhibiting the receptor’s activity . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways . For example, this compound has been found to inhibit NF-κB activation induced by 2,4-dinitrobenzene sulfonic acid (DNBS), a compound used to induce colitis in rats .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, long-term treatment with this compound has been reported to worsen the development of myocyte hypertrophy and associated electrophysiological alterations in spontaneously hypertensive rats .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study investigating the effects of this compound on colitis in rats, it was administered at doses of 0.3, 3, and 10 mg/kg, and the effects were found to be dose-dependent .

Metabolic Pathways

This compound, as an antagonist of the AT2R, is involved in the renin-angiotensin system (RAS), a key regulatory system for fluid and electrolyte homeostasis

Subcellular Localization

At2r, the receptor with which this compound interacts, has been found to colocalize and form a complex with the angiotensin II type 1 receptor (AT1R) at the plasma membrane, and upon angiotensin II stimulation, AT2R is internalized along with AT1R . This suggests that this compound, as an AT2R antagonist, may also be localized at the plasma membrane and be internalized upon receptor activation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du PD123319 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants organiques comme le diméthylformamide .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, la synthèse suit probablement des voies similaires à celles utilisées en laboratoire, avec des optimisations pour le passage à l'échelle. Cela comprend l'utilisation de réacteurs à grande échelle, de techniques de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le PD123319 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les bases fortes (par exemple, l'hydrure de sodium), les agents oxydants (par exemple, le peroxyde d'hydrogène) et les agents réducteurs (par exemple, l'hydrure de lithium aluminium). Les réactions sont généralement effectuées dans des solvants organiques tels que le diméthylformamide ou le dichlorométhane .

Produits majeurs

Les produits majeurs formés à partir des réactions impliquant le this compound dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de substitution peuvent donner divers analogues substitués .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes des applications clés :

Recherche cardiovasculaire : Le this compound est utilisé pour étudier le rôle des récepteurs de l'angiotensine II de type 2 dans les maladies cardiovasculaires, notamment l'hypertension et l'insuffisance cardiaque

Maladies inflammatoires : Le composé s'est avéré inhiber le stress oxydatif et l'inflammation, ce qui en fait un outil précieux pour l'étude de maladies inflammatoires telles que la colite.

Pharmacologie : Le composé sert d'antagoniste de référence dans les études pharmacologiques pour élucider les mécanismes d'action des ligands des récepteurs de l'angiotensine II de type 2

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur de l'angiotensine II de type 2. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de la pression artérielle, l'inflammation et la réparation tissulaire. En bloquant le récepteur, le this compound inhibe les voies de signalisation en aval, telles que l'activation du facteur nucléaire kappa B (NF-κB) et la production d'espèces réactives de l'oxygène .

Comparaison Avec Des Composés Similaires

Le PD123319 est unique par sa grande sélectivité pour le récepteur de l'angiotensine II de type 2 par rapport à d'autres composés similaires. Voici quelques-uns des composés similaires :

Losartan : Un antagoniste du récepteur de l'angiotensine II de type 1, principalement utilisé dans le traitement de l'hypertension.

Telmisartan : Un autre antagoniste du récepteur de l'angiotensine II de type 1 avec des propriétés anti-inflammatoires supplémentaires.

Composé 21 (C21) : Un agoniste sélectif du récepteur de l'angiotensine II de type 2, utilisé dans la recherche pour étudier les effets protecteurs du récepteur.

Le this compound se distingue par sa spécificité pour le récepteur de l'angiotensine II de type 2, ce qui en fait un outil précieux pour disséquer le rôle du récepteur dans divers processus physiologiques et pathologiques .

Propriétés

IUPAC Name |

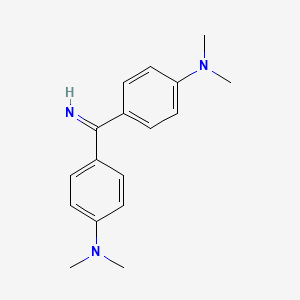

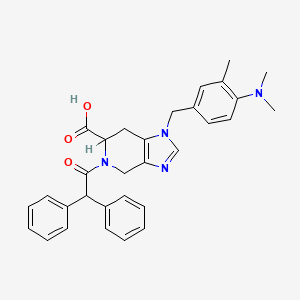

1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTVFDAKLDMYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024634 | |

| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130663-39-7, 114785-14-7 | |

| Record name | PD 123319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PD123319?

A: this compound acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of blocking AT2R with this compound?

A2: Blocking AT2R with this compound has been shown to:

- Modulate renal function: Influences sodium and water excretion, potassium homeostasis, and renal hemodynamics. [, , , , , , , ]

- Influence cardiovascular parameters: Impacts blood pressure regulation, arterial stiffness, and vascular remodeling. [, , , , , , ]

- Affect neuronal function: Modulates neuronal stem cell proliferation, differentiation, and doublecortin expression. []

- Impact cell signaling pathways: Influences mitogen-activated protein kinase (MAPK) activity, nitric oxide (NO) production, and apoptosis. [, , , , , ]

Q3: How does this compound's interaction with AT2R differ from the effects of AT1R antagonists?

A: While both AT1R and AT2R antagonists influence the renin-angiotensin system (RAS), they often produce distinct physiological effects. For instance, this compound can enhance the antihypertensive effects of AT1R antagonists in some models. [, , ] Additionally, this compound's impact on renal hemodynamics, particularly in the medullary circulation, differs from that of AT1R antagonists. []

Q4: Does this compound exhibit any agonistic activity at AT2R?

A: While primarily considered an antagonist, some studies suggest potential agonistic activity of this compound at AT2R under specific conditions, potentially involving receptor subtype variations or interactions with other signaling pathways. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C29H31N3O3, and its molecular weight is 469.58 g/mol.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological and physiological effects of this compound. Detailed information regarding its material compatibility and stability under various environmental conditions is not explicitly discussed.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily recognized for its pharmacological activity as an AT2R antagonist. There is no evidence suggesting inherent catalytic properties or applications of this compound based on the provided research.

Q8: Have computational chemistry techniques been used to study this compound?

A8: The provided research papers primarily utilize in vitro and in vivo experimental models to investigate this compound's effects. While computational approaches like QSAR modeling and molecular docking could be relevant for studying this compound, such details are not included in the provided research papers.

Q9: Is there information on structure-activity relationship (SAR) studies involving modifications to the this compound structure?

A9: The provided research papers mainly focus on the pharmacological effects of this compound itself. While SAR studies are crucial for drug development and understanding the relationship between structural modifications and activity, such details are not elaborated upon in the provided scientific literature.

Q10: What is known about the toxicology and safety profile of this compound?

A10: The provided research focuses primarily on the pharmacological effects of this compound. While some studies mention potential side effects or interactions, a comprehensive toxicological and safety profile is not explicitly presented within these papers.

Q11: Is there information available regarding the environmental impact and degradation of this compound?

A11: The research primarily focuses on the pharmacological and physiological effects of this compound. Its environmental impact and degradation pathways are not discussed within the provided research papers.

Q12: Are there any known alternatives or substitutes for this compound in research or clinical settings?

A: Several other AT2R antagonists have been developed and investigated, such as EMA401. [] Additionally, alternative approaches to modulate the RAS, like angiotensin-converting enzyme (ACE) inhibitors or other AT1R antagonists, might be considered depending on the specific research question or clinical context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)